molecular formula C15H10N2O3 B15201580 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid

Cat. No.: B15201580
M. Wt: 266.25 g/mol
InChI Key: GUMVAXBDOQEOLY-UHFFFAOYSA-N
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Description

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid is a heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery research. Oxazole derivatives bearing phenyl and pyridyl substituents are recognized as privileged structures in the design of novel bioactive molecules . Specifically, 4-phenyl-2-oxazole carboxylic acid derivatives have been investigated as potential Phosphodiesterase-4 (PDE4) inhibitors . PDE4 is a key therapeutic target for inflammatory diseases such as asthma, COPD, and sepsis . Research indicates that introducing specific substituents on the phenyl ring can enhance interaction with the PDE4B enzyme's metal binding pocket, thereby improving inhibitory activity . This compound also serves as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization, facilitating the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . It can be synthesized from commercially available carboxylic acids and amino acids, making it an accessible building block for the construction of more complex, trisubstituted oxazole structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-15(19)13-12(10-4-2-1-3-5-10)17-14(20-13)11-6-8-16-9-7-11/h1-9H,(H,18,19)

InChI Key

GUMVAXBDOQEOLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, can be achieved through continuous flow processes. This method offers advantages such as improved safety profiles and higher purity of the final product. For example, the use of manganese dioxide in a packed reactor allows for the efficient oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridinyl rings.

Scientific Research Applications

4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazole Derivatives
  • 4-Phenyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid (): Molecular Weight: 282.32 g/mol . Thiazoles are more resistant to metabolic oxidation compared to oxazoles.
Benzoxazole Derivatives
  • 2-((4-(3,3-Diethyl-2,4-dioxoazetidin-1-yl)benzyl)sulfanyl)benzo[d]oxazole-5-carboxylic acid (103g) ():
    • Structure : Incorporates a benzo[d]oxazole core with a sulfanyl linker.
    • Impact : The extended aromatic system (benzoxazole) enhances π-π stacking interactions but reduces solubility. The sulfanyl linker introduces conformational flexibility .
Oxadiazole Derivatives
  • 5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ():
    • Key Difference : The 1,2,4-oxadiazole isomer has distinct electronic properties due to nitrogen positioning. Pyridin-2-yl substitution (vs. pyridin-4-yl) alters dipole orientation and hydrogen-bonding capacity .

Substituent Position and Functional Group Variations

Pyridyl Substituent Position
  • 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid ():
    • Impact : Pyridin-3-yl substitution directs the nitrogen lone pair away from the heterocycle core, reducing basicity compared to pyridin-4-yl analogs. This may affect interactions with charged residues in enzyme active sites .
Carboxylic Acid Positioning
  • 2-(Pyridin-4-yl)benzo[d]oxazole-5-carboxylic acid (35) (): Structure: Carboxylic acid at position 5 of a benzoxazole ring.
Protective Groups
  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)oxazole-5-carboxylic acid (): Molecular Weight: 296.32 g/mol. Impact: The Boc-protected piperidine group enhances lipophilicity and serves as a handle for further functionalization.

Physicochemical and Pharmacological Properties

Compound Core Substituents Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound Oxazole 4-Ph, 2-(Pyridin-4-yl), 5-COOH ~280.28 High H-bonding potential; moderate solubility
4-Ph-2-(3-Pyridyl)thiazole-5-COOH Thiazole 4-Ph, 2-(Pyridin-3-yl), 5-COOH 282.32 Enhanced metabolic stability
103g () Benzoxazole 5-COOH, sulfanyl linker N/A Improved π-π stacking; flexible linker
5-(Pyridin-2-yl)-oxadiazole-3-COOH Oxadiazole 3-COOH, 5-(Pyridin-2-yl) N/A Altered dipole; potential kinase inhibition

Q & A

Q. What are the common synthetic routes for preparing 4-phenyl-2-(pyridin-4-yl)oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves coupling 2-(pyridin-4-yl)benzo[d]oxazole-5-carboxylic acid with amines using EDCI•HCl as a coupling agent in DMF at 0°C to room temperature, achieving moderate yields (~71%) . Alternative routes may employ Suzuki-Miyaura cross-coupling for pyridyl group introduction or cyclization of pre-functionalized intermediates. Key factors affecting yield include:
  • Temperature : Lower temperatures (e.g., 0°C) reduce side reactions during coupling .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency but require degassed solvents to prevent oxidation .
  • Data Table :
MethodCatalyst/ReagentYield (%)Reference
EDCI•HCl couplingEDCI•HCl, DMF71
Suzuki-Miyaura couplingPd(PPh₃)₄, K₃PO₄60–85*
*Yield range for analogous pyrazole derivatives.

Q. How is the purity and structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Post-synthesis characterization typically combines:
  • HPLC : To assess purity (>95% is standard for pharmacological studies).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • IR : Carboxylic acid C=O stretch observed near 1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₁N₂O₃⁺ at m/z 267.0875) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from:
  • Tautomerism : The oxazole ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomers .
  • Solvent Effects : Polar solvents (e.g., D₂O) can shift carboxylic acid protons; compare data across solvents .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted EDCI adducts) that distort spectral interpretations .

Q. What strategies optimize the compound’s reactivity for amide bond formation in drug discovery?

  • Methodological Answer : To enhance carboxylic acid activation:
  • Coupling Reagents : Replace EDCI•HCl with HATU or T3P for higher efficiency in polar aprotic solvents .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester (using SOCl₂/MeOH), then deprotect post-coupling .
  • Data Table :
ReagentSolventActivation Time (h)Yield (%)
EDCI•HClDMF1271
HATUDCM285*
*Reported for structurally similar pyridine-carboxylic acids.

Q. How does the pyridyl substituent influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The pyridin-4-yl group:
  • Enhances Solubility : Increases water solubility via hydrogen bonding with the nitrogen lone pair .
  • Modulates Lipophilicity : LogP values decrease compared to phenyl-only analogs (e.g., LogP ~1.8 vs. ~2.5 for 4-phenylthiazole derivatives) .
  • Biological Target Interaction : Pyridyl nitrogen participates in π-π stacking or hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

Analytical and Mechanistic Questions

Q. What chromatographic methods are recommended for separating this compound from its regioisomers?

  • Methodological Answer : Use reversed-phase HPLC with:
  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min).
  • Detection : UV at 254 nm (pyridyl absorption band) .

Q. How can computational modeling predict the compound’s metabolic stability?

  • Methodological Answer : Employ density functional theory (DFT) to:
  • Calculate HOMO/LUMO gaps for oxidation susceptibility.
  • Simulate CYP450 enzyme binding using molecular docking (e.g., AutoDock Vina) .
  • Key Metrics :
  • Metabolic Soft Spots : Carboxylic acid and oxazole moieties are prone to glucuronidation .

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